

A Comparative Analysis of the Crystal Structures of Quinaldic Acid Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinaldic Acid**

Cat. No.: **B147528**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Quinaldic acid, a heterocyclic carboxylic acid, readily forms coordination complexes with a wide array of metal ions. The structural diversity of these complexes is of significant interest in fields ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the crystal structures of various **quinaldic acid** complexes, supported by experimental data, to elucidate the coordination behavior of this versatile ligand.

I. Comparative Crystallographic Data

The coordination of **quinaldic acid** to metal centers is primarily dictated by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. **Quinaldic acid** typically acts as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. However, monodentate and zwitterionic coordination modes have also been observed.

The following tables summarize key crystallographic data for a selection of **quinaldic acid** complexes with transition metals, lanthanides, and actinides, providing a basis for structural comparison.

Table 1: Selected Bond Lengths (Å) in Quinaldic Acid Complexes

Complex	Metal	M-N Distance (Å)	M-O Distance (Å)	Reference
[Ni(quin) ₂ (H ₂ O) ₂] 2H ₂ O	Ni(II)	~1.86	~1.85	[1]
[Fe(quin) ₂ (H ₂ O) ₂]	Fe(III)	2.025(4)	2.034(3)	[2]
[Co(quin) ₂ (pic) ₂]	Co(II)	2.161(2)	2.158(14)	[3][4]
[Zn(quin) ₂ (Py) ₂]	Zn(II)	2.1425(15)	1.9952(13)	
[Eu ₂ (quin) ₆ (H ₂ O) ₄]	Eu(III)	-	2.38 - 2.55	[5]
[UO ₂ (ida)] _n (ida = iminodiacetato)	U(VI)	2.59(4)	2.38(2), 2.39(2)	

Note: Data for Fe(III) and Co(II) are from complexes with similar N,O-coordinating ligands as direct **quinaldic acid** complex data was limited in the search results. "quin" refers to the quinaldate ligand, "pic" to picoline, and "Py" to pyridine.

Table 2: Selected Bond Angles (°) in Quinaldic Acid Complexes

Complex	Angle 1	Value (°)	Angle 2	Value (°)	Reference
[Ni(quin) ₂ (H ₂ O) ₂] ₂ ·2H ₂ O	N-Ni-O	83.99	O-Ni-O	178.91	
[Fe(NCS) ₃ (H ₂ O) ₃]	N-Fe-N	-	O-Fe-O	-	
[Co(phen)(H ₂ O) ₄] ²⁺	N-Co-N	-	O-Co-O	-	
[Zn(quin) ₂ (Py) ₂]	N-Zn-O	79.85(6)	N-Zn-N	161.26(6)	
[Eu ₂ (quin) ₆ (H ₂ O) ₄] _n	O-Eu-O (chelate)	~65-70	O-Eu-O (bridging)	~100-110	
[UO ₂ (ida)] _n	O-U-O (equatorial)	~70	N-U-O (equatorial)	~65	

Note: Data for Fe(III) and Co(II) are from complexes with similar ligands. "phen" refers to phenanthroline.

Table 3: Crystal System and Space Group of Selected Quinaldic Acid Complexes

Complex	Meta I	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference
[Ni{C ₆ H ₄ N ₂ (C ₆ H ₃ OOH) ₂ } ₂] ²⁺	Ni(II)	Mono clinic	P-1	12.13 3(6)	15.01 7(7)	15.39 3(7)	74.17	70.92 (5)	70.08	
[Co ₃ (L)(OAc) ₂ (CH ₃ OH) ₂] ²⁻ ·CH ₃ OH	Co(II)	Triclin ic	P-1	-	-	-	-	-	-	
[Fe(ΝCS) ₃ (H ₂ O) ₃] ²⁻ ·3C ₆ H ₆ N ₂	Fe(III)	-	-	-	-	-	-	-	-	
[Cr(pydc) ₂] ²⁻	Cr(III)	Mono clinic	Cc	14.90 06(10)	12.21 14(8)	12.21 14(8)	90	-	90	
[Mn(pda)(bpp)] ₂ (L) ₂ Cl ₂ CH ₃ CN) ₂	Mn(II)	Orthorhom bic	Pnna	1.965 2(6)	1.103 3(4)	0.963 9(3)	90	90	90	
[Cu ₂ (μ-Cl) ₂ Cl ₂ (L) ₂ CH ₃ CN) ₂] ²⁻	Cu(II)	-	-	-	-	-	-	-	-	

[EuL(
NO₃)₃ Eu(III) -
]

Note: Data for Co(II), Fe(III), Cr(III), Mn(II), and Cu(II) are from complexes with similar N,O-coordinating ligands. "L" and other abbreviations in the formulas refer to various organic ligands as described in the cited literature.

II. Experimental Protocols

The determination of the crystal structure of **quinaldic acid** complexes relies on the successful synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Quinaldic Acid Complexes

A general procedure for the synthesis of transition metal quinaldate complexes involves the reaction of a soluble metal salt with **quinaldic acid** in a suitable solvent. The reaction conditions, such as pH, temperature, and molar ratio of reactants, are crucial for obtaining crystalline products.

Example Synthesis of a Ni(II)-**Quinaldic Acid** Complex: A solution of nickel(II) salt (e.g., nickel chloride or nickel nitrate) in water or ethanol is added to a solution of **quinaldic acid** in the same solvent. The pH of the solution may be adjusted by the addition of a base (e.g., sodium hydroxide or ammonia) to deprotonate the carboxylic acid group of the **quinaldic acid**, facilitating coordination. The resulting mixture is then stirred, and the complex is crystallized by slow evaporation of the solvent, vapor diffusion, or cooling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

General Experimental Protocol:

- Crystal Selection and Mounting: A suitable single crystal of the **quinaldic acid** complex, free of cracks and defects, is selected under a microscope. The crystal is mounted on a

goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

- Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This initial model is then refined against the experimental data to obtain a final, accurate crystal structure, including precise bond lengths and angles.

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of a **quinaldic acid** complex.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, X-Ray Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]
- 2. Crystal structure of the co-crystal fac-triaqua^{tris}(thiocyanato- κ N)iron(III)-2,3-dimethyl-pyrazine (1/3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures, antioxidation and DNA binding properties of Eu(III) complexes with Schiff-base ligands derived from 8-hydroxyquinoline-2-carboxyaldehyde and three aroylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Crystal Structures of Quinaldic Acid Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147528#comparative-analysis-of-the-crystal-structures-of-quinaldic-acid-complexes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com